molecular formula C24H28FN3O3S2 B2641692 4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-46-8

4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2641692
CAS RN: 847381-46-8
M. Wt: 489.62
InChI Key: HIZXOTCEGJEJHC-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H28FN3O3S2 and its molecular weight is 489.62. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • The compound exhibits significant antimicrobial activity, including potent activity against gram-negative bacterial strain P. aeruginosa, as well as against S. aureus, H2 against P. aeruginosa, and E. coli. It also showed inhibitory activity against the fungal strain C. albicans, suggesting its broad spectrum as an antimicrobial agent (Mishra & Chundawat, 2019).

Enzyme Inhibition

  • The compound and its derivatives have been evaluated for their inhibitory activity against carbonic anhydrase I, II, IX, and XII isoforms. These enzymes are associated with various physiological and pathological processes, including tumor growth. The research suggests that derivatives of this compound could serve as leads for the development of new pharmacological agents targeting these enzymes (Congiu et al., 2015).

Anticancer Activity

  • A study synthesized derivatives of the compound and evaluated their anticancer effect on various cancer cell lines, indicating potential anticancer properties. This highlights the compound's relevance in the development of novel anticancer therapies, particularly for gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016).

Neurotransmission Studies

  • The compound's derivatives have been applied in studying serotonin 1A receptors in the context of Alzheimer's disease, utilizing PET imaging to quantify receptor densities. This work contributes to understanding the role of serotonin in neurodegenerative diseases and potential therapeutic approaches (Kepe et al., 2006).

Crystal Structure Analysis

  • Research into the crystal structure and Hirshfeld surface analysis of novel piperazine derivatives related to the compound has provided insights into the molecular structure, offering a basis for the rational design of new compounds with enhanced pharmacological properties (Kumara et al., 2017).

properties

IUPAC Name

4-fluoro-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S2/c1-18(26-33(29,30)22-11-5-19(25)6-12-22)24(23-4-3-17-32-23)28-15-13-27(14-16-28)20-7-9-21(31-2)10-8-20/h3-12,17-18,24,26H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZXOTCEGJEJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

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